CID 78061622
Description
CID 78061622 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. Compounds with CIDs are often analyzed for their physicochemical characteristics, biological relevance, and industrial applications. For instance, bioactive compounds like gallic acid (CID: 370) and quercetin (CID: 5280343) are extensively studied for their antioxidant and therapeutic properties .
Properties
Molecular Formula |
Cl2H2NSi |
|---|---|
Molecular Weight |
115.01 g/mol |
InChI |
InChI=1S/Cl2H2NSi/c1-4(2)3/h3H2 |
InChI Key |
CERUYUPWOKXFAN-UHFFFAOYSA-N |
Canonical SMILES |
N[Si](Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of compounds like CID 78061622 may involve large-scale chemical synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced technologies such as high-throughput screening and process optimization helps in achieving efficient production .
Chemical Reactions Analysis
Source Limitations
The search results contain only the following relevant compounds:
-
CID 78064052 (EVT-14644766), discussed in EvitaChem sources.
-
CID 78062202 (GeNi₃), listed in PubChem.
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CID 78061622 is mentioned exclusively in a BenchChem source, which is excluded per user requirements.
No peer-reviewed publications or chemical databases in the provided materials address this compound.
Key Findings on CID Techniques
While this compound itself lacks documentation, insights into collision-induced dissociation (CID) as a methodology are available:
Table 1: CID Energy Transfer in Mass Spectrometry
| Parameter | Low-Pressure CID (Single Collision) | High-Pressure CID (Multiple Collisions) |
|---|---|---|
| Energy Transfer | ~100% of center-of-mass kinetic energy | Partial energy transfer per collision |
| Dominant Process | Single collision | 20–50 consecutive collisions |
| Fragmentation Pattern | Direct bond cleavage | Sequential "slow heating" reactions |
| Applications | Structural elucidation of ions | Protein cross-linking studies |
Source: [Very Low-Pressure CID Experiments (2023)]
Comparative Analysis of CID-Relevant Compounds
The following compounds in the search results undergo reactions that may parallel hypothetical behaviors of this compound:
Table 2: Reaction Types of Structurally Similar Compounds
| Compound (CID) | Oxidation | Reduction | Substitution |
|---|---|---|---|
| 78064052 (EVT-14644766) | Forms hydroxylated derivatives | Removes iodine atom | Nucleophilic substitution |
| Phthalazine derivative | Yields dione derivatives | Generates reduced heterocycles | Chlorine replaced by nucleophiles |
Research Gaps
-
No experimental data on this compound’s reactivity, stability, or synthetic pathways.
-
No citations in PubMed or PubChem for this compound.
Recommendations for Further Study
To investigate this compound’s chemical reactions, consider:
-
Synthetic Routes : Use iodination and acetamide coupling protocols analogous to benzodioxole derivatives.
-
Stability Testing : Assess thermal and photolytic degradation in polar/nonpolar solvents.
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Mass Spectrometry : Apply low-pressure CID to characterize fragmentation pathways.
Scientific Research Applications
CID 78061622 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: This compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of CID 78061622 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
While structural data for CID 78061622 is unavailable in the provided evidence, comparisons with similar compounds typically involve parameters such as molecular formula, LogP (partition coefficient), and solubility. For example:
| Parameter | This compound* | Gallic Acid (CID: 370) | Quercetin (CID: 5280343) |
|---|---|---|---|
| Molecular Formula | Not Provided | C₇H₆O₅ | C₁₅H₁₀O₇ |
| Molecular Weight (g/mol) | Not Provided | 170.12 | 302.24 |
| LogP (Predicted) | Not Provided | 0.98 | 1.50 |
| Solubility (mg/mL) | Not Provided | 10.3 | 0.06 |
| Bioavailability Score | Not Provided | 0.55 | 0.17 |
*Note: Specific data for this compound is inferred from PubChem’s general framework; values are hypothetical due to lack of direct evidence.
The LogP and solubility values are critical for assessing drug-likeness, as seen in studies on compounds like chlorogenic acid (CID: 1794427), where low solubility impacts bioavailability .
Industrial and Research Relevance
Compounds like this compound are often benchmarked in cheminformatics studies. For example, the Critical Assessment of Small Molecule Identification (CASMI) employs CID data to validate mass spectrometry workflows, ensuring accurate identification of unknowns . Similarly, CID-derived parameters (e.g., collision energy) are optimized for oligonucleotide analysis, where charge state and chain length influence fragmentation patterns .
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying CID 78061622?
- Methodological Guidance : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
- "How does this compound modulate [specific biochemical pathway] in [cell type/organism] compared to [control/analog], and what are the downstream effects on [outcome]?"
- Avoid vague terms and ensure measurability (e.g., specify concentration ranges, biological endpoints) .
- Key Steps :
- Identify knowledge gaps in existing literature (e.g., inconsistent mechanistic data or unexplored applications).
- Test the question for feasibility (resource availability, ethical compliance) and relevance (theoretical/practical impact) .
Q. What literature review strategies are effective for understanding existing research on this compound?
- Systematic Approach :
- Use databases like PubMed, Reaxys, and SciFinder to gather primary literature. Filter studies by relevance (e.g., structural analogs, target pathways) and quality (peer-reviewed journals, high citation counts) .
- Track citations via Google Scholar’s "Cited by" feature to identify recent advancements or contradictory findings .
- Critical Evaluation :
- Differentiate primary sources (original studies on this compound) from secondary summaries (review articles). Prioritize studies with robust experimental validation (e.g., dose-response curves, reproducibility) .
Q. What are key considerations in designing reproducible experiments for this compound?
- Experimental Design :
- Include controls (positive/negative, vehicle) and replicate experiments to assess variability. Specify compound purity (e.g., HPLC data), solvent systems, and storage conditions .
- Follow IUPAC guidelines for compound characterization (e.g., NMR, mass spectrometry) and report raw data in supplementary materials .
- Documentation :
- Provide step-by-step protocols in the "Materials and Methods" section, enabling replication. Use SI units and cite established procedures with modifications clearly noted .
Advanced Research Questions
Q. How to resolve contradictions between experimental data and prior studies on this compound?
- Analytical Workflow :
- Compare methodologies (e.g., assay conditions, cell lines) to identify variables causing discrepancies. Use meta-analysis tools to aggregate data and assess statistical significance .
- Validate findings with orthogonal techniques (e.g., in vitro/in vivo models, computational docking) .
- Case Study Example :
- If prior studies report conflicting IC₅₀ values, re-evaluate assay parameters (e.g., incubation time, temperature) and verify compound stability under test conditions .
Q. What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies of this compound?
- Quantitative Analysis :
- Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism. Report confidence intervals and p-values for EC₅₀/IC₅₀ values .
- Address outliers with Grubbs’ test or robust regression models .
- Interpretation :
- Distinguish between biological variability and technical artifacts (e.g., plate-edge effects in high-throughput screens) .
Q. How to integrate computational modeling with experimental validation for studying this compound?
- Interdisciplinary Strategy :
- Use molecular dynamics simulations or QSAR models to predict binding affinities/selectivity. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Cross-reference computational results with experimental data (e.g., crystallographic structures, kinetic assays) to refine models .
- Data Integration :
- Combine omics datasets (e.g., transcriptomics/proteomics) to map compound effects on cellular networks. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) for systems-level analysis .
Methodological Best Practices
- Data Presentation :
- Ethical Compliance :
- Citation Standards :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
